Hydrogen-Bond Donor/Acceptor Profile Differentiates 1170365-61-3 from Benzyl and Tolyl Analogs
The target compound possesses 4 H-bond acceptors (two methoxy oxygens, urea carbonyl, lactam carbonyl) and 2 H-bond donors (two urea NH groups), yielding a HBD/HBA ratio of 0.50. In contrast, 1-benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172961-40-8) has only 2 H-bond acceptors and 2 H-bond donors (ratio 1.00), as it lacks the dimethoxy substitution entirely. The m-tolyl analog (CAS 1170513-97-9) similarly provides only 2 HBA. This difference is relevant because published pharmacophore models for tetrahydroquinolinone ureas targeting VEGFR2 and mortalin identify the aryl methoxy groups as critical interaction points with conserved binding-site residues [1][2].
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 4 HBA; 2 HBD (HBD/HBA = 0.50) |
| Comparator Or Baseline | 1-Benzyl analog (CAS 1172961-40-8): 2 HBA; 2 HBD (ratio 1.00); m-Tolyl analog (CAS 1170513-97-9): 2 HBA; 2 HBD |
| Quantified Difference | Target compound provides 2 additional HBA sites compared to benzyl and tolyl analogs |
| Conditions | Calculated from molecular structure; consistent with SMILES notation |
Why This Matters
The additional H-bond acceptor sites in 1170365-61-3 enable binding interactions with polar residues (e.g., kinase hinge regions, integrin MIDAS motifs) that cannot be recapitulated by unsubstituted benzyl or tolyl analogs, making generic substitution chemically invalid for applications requiring these contacts.
- [1] Buhlak S, et al. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors. Pharmaceuticals. 2025;18(2):233. View Source
- [2] Gnanasekaran KK, et al. Tetrahydroquinoline units in flexible heteroarotinoids (Flex-Hets) convey anti-cancer properties in A2780 ovarian cancer cells. Bioorg Med Chem. 2020;28(1):115244. View Source
